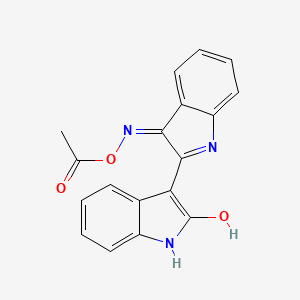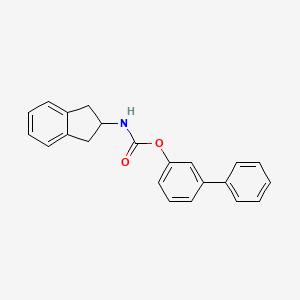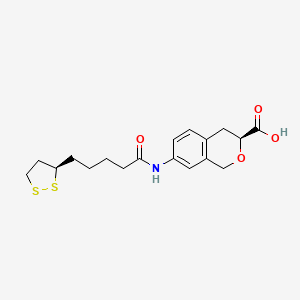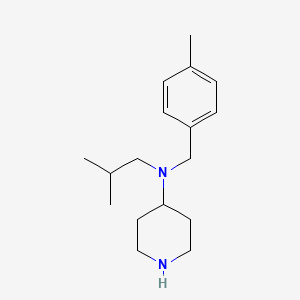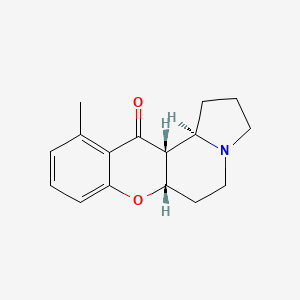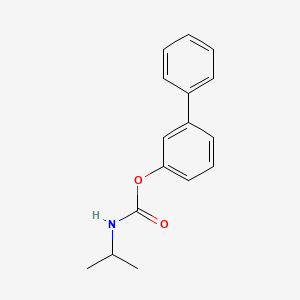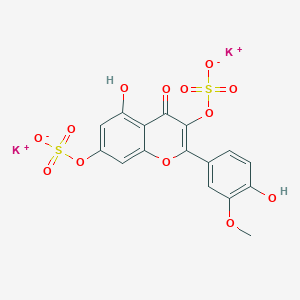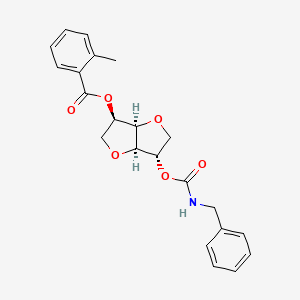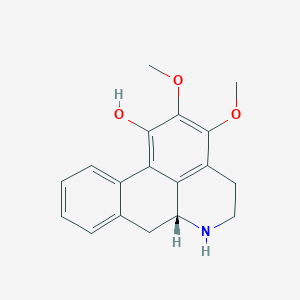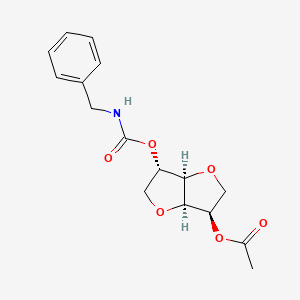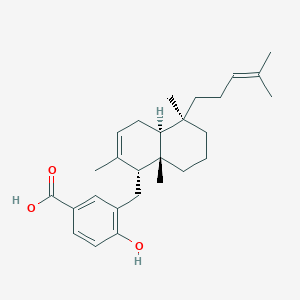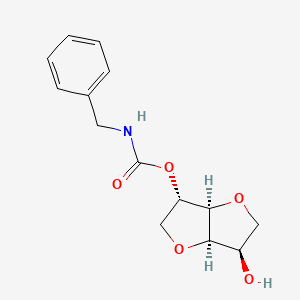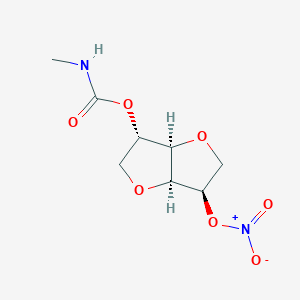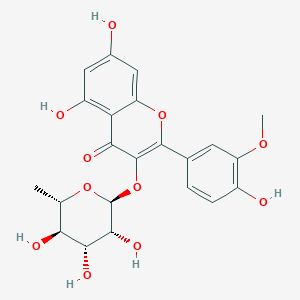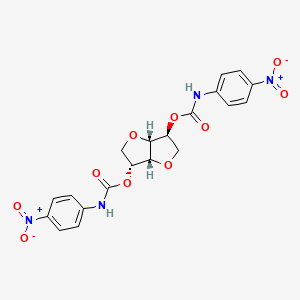
Isosorbide-di-(4-nitrophenyl carbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-di-(4-nitrophenyl carbamate) is a chemical compound with the molecular formula C20H18N4O10 It is a derivative of isosorbide, a bicyclic compound derived from glucose, and contains two 4-nitrophenyl carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isosorbide-di-(4-nitrophenyl carbamate) typically involves the reaction of isosorbide with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C with constant stirring for 1-2 hours .
Industrial Production Methods: Industrial production methods for isosorbide-di-(4-nitrophenyl carbamate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Isosorbide-di-(4-nitrophenyl carbamate) can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl groups can be displaced by nucleophiles.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Hydrolysis: The carbamate groups can be hydrolyzed to release isosorbide and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Reagents like hydrogen gas with a palladium catalyst or metal hydrides.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Substituted carbamates.
Reduction: Isosorbide-di-(4-aminophenyl carbamate).
Hydrolysis: Isosorbide and 4-nitrophenol.
Scientific Research Applications
Isosorbide-di-(4-nitrophenyl carbamate) has several scientific research applications:
Medicinal Chemistry: It is used in the design of prodrugs and drug delivery systems due to its ability to release active compounds under specific conditions.
Materials Science: It is explored for use in the development of polymers and coatings with specific properties.
Biological Studies: Its derivatives are studied for their antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of isosorbide-di-(4-nitrophenyl carbamate) involves the release of active compounds through hydrolysis or reduction. The nitrophenyl groups can be reduced to amines, which can interact with biological targets such as enzymes or receptors. The carbamate groups can be hydrolyzed to release isosorbide, which has its own biological activities.
Comparison with Similar Compounds
Isosorbide-2-carbamate-5-esters: These compounds are potent and selective butyrylcholinesterase inhibitors with potential utility in the treatment of Alzheimer’s Disease.
4-Nitrophenyl carbamates: These compounds are used in various applications, including as intermediates in organic synthesis and as antimicrobial agents.
Uniqueness: Isosorbide-di-(4-nitrophenyl carbamate) is unique due to its dual nitrophenyl carbamate groups, which provide specific reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H18N4O10 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-6-[(4-nitrophenyl)carbamoyloxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C20H18N4O10/c25-19(21-11-1-5-13(6-2-11)23(27)28)33-15-9-31-18-16(10-32-17(15)18)34-20(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-18H,9-10H2,(H,21,25)(H,22,26)/t15-,16+,17-,18-/m1/s1 |
InChI Key |
DHXOUOFGQLLAMG-XMTFNYHQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


